molecular formula C7H13N3O4 B171910 Glycyl-d-glutamine CAS No. 115588-13-1

Glycyl-d-glutamine

Cat. No.: B171910
CAS No.: 115588-13-1
M. Wt: 203.2 g/mol
InChI Key: PNMUAGGSDZXTHX-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-d-glutamine (Gly-D-Gln) is a dipeptide composed of glycine and D-glutamine linked via a peptide bond. It is derived from the proteolytic processing of beta-endorphin, specifically through cleavage at paired lysine residues followed by carboxypeptidase B-like enzymatic activity . This dipeptide was first isolated from porcine pituitary and later identified in sheep brain stem, where it exhibits inhibitory effects on neuronal firing when applied ionophoretically to rat brain stem neurons . Its structure (Figure 1) distinguishes it from the more common L-isomers due to the D-configuration of the glutamine residue, which influences its biological interactions and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of glycyl-d-glutamine typically involves the protection of the N-terminal of glycine using tert-butoxycarbonyl (Boc) anhydride, followed by condensation with d-glutamine using chloroformate through a mixed anhydride method. The final step involves deprotection using trifluoroacetic acid to obtain the crude product, which is then purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound focus on optimizing reaction conditions to ensure high yield and purity. One method involves mixing d-glutamine with carbonate water solution, followed by the addition of phthalimide acetyl chloride. The resulting product undergoes hydrazinolysis with hydrazine hydrate to yield this compound . These methods are designed to be environmentally friendly and cost-effective, avoiding the use of toxic solvents.

Chemical Reactions Analysis

Hydrolysis and Decomposition

Glycyl-D-glutamine undergoes hydrolysis and deamidation under specific conditions:

Acid/Base-Catalyzed Hydrolysis

  • Products : Glycine and D-glutamine.

  • Conditions :

    • Acidic (HCl) or alkaline (NaOH) environments accelerate cleavage of the peptide bond .

Enzymatic Hydrolysis

  • Enzyme : Dipeptidases (e.g., renal or intestinal enzymes).

  • Rate : Rapid hydrolysis (plasma half-life <10 minutes) .

Deamidation

  • Reaction : Cleavage of the γ-amido bond in D-glutamine, releasing ammonia and forming glutamate .

    Gly D GlnH2OGly D Glu+NH3\text{Gly D Gln}\xrightarrow{\text{H}_2\text{O}}\text{Gly D Glu}+\text{NH}_3
  • Catalysts : Glutaminases or phosphate ions (nonenzymatic) .

HPLC Detection

  • Derivatization : Pre-column derivatization with o-phthaldialdehyde (OPA) to enhance UV detection .

  • Parameters :

    ParameterValue
    Linear Range0.450–6.750 μg/mL
    LOD101 ng/mL
    LOQ435 ng/mL
    Recovery94.9%

Thermal Stability

  • Decomposition : Above 50°C, this compound degrades via cyclization to form pyroglutamate derivatives .

  • Activation Energy : 83.8 kJ/mol for deammoniation (rate-determining step) .

pH-Dependent Reactivity

  • Optimal Stability : pH 4–6.

  • Degradation Pathways : Accelerated in alkaline conditions (pH >8) due to hydroxide ion attack on the amide bond .

Role in Metabolic Pathways

  • GS-GOGAT System : Unlike L-glutamine, D-glutamine is not assimilated into the glutamine synthetase (GS) pathway due to stereochemical incompatibility .

  • Microbial Metabolism : Certain bacteria metabolize this compound, enriching short-chain fatty acid (SCFA)-producing species.

Enzyme Inhibition

  • Glutaminase Specificity : D-glutamine shows reduced affinity compared to L-glutamine in mitochondrial glutaminase-catalyzed deamidation .

Comparative Reactivity Table

Reaction TypeConditionsProductsYield/Kinetics
Enzymatic Synthesis37°C, pH 4.8, E. coli enzymeD-glutamine92%
Acid Hydrolysis1M HCl, 80°C, 2hGlycine + D-glutamineQuantitative
Phosphate-CatalyzedpH 6.2–7.2, 25°CPyroglutamate + NH₃Ea=83.8kJ molE_a=83.8\,\text{kJ mol}
Dipeptidase HydrolysisPhysiological pH, 37°CGlycine + D-glutaminet1/2<10mint_{1/2}<10\,\text{min}

Scientific Research Applications

Clinical Nutrition and Critical Care

Nutritional Supplementation

Gly-Gln has been extensively studied for its role in enhancing nutritional support for critically ill patients. It is particularly beneficial in parenteral nutrition, where it helps maintain nitrogen balance and supports immune function. A randomized controlled trial demonstrated that Gly-Gln supplementation improved clinical outcomes in patients with acute leukemia undergoing intensive chemotherapy, reducing the duration of neutropenia and the incidence of febrile neutropenia .

Table 1: Clinical Outcomes of Gly-Gln Supplementation in Critical Illness

StudyPopulationInterventionKey Findings
Mok & Hankard (2011)Children with various illnessesGlutamine vs. controlImproved immune function and gut health
Ghosh et al. (2004)Acute leukemia patientsGly-Gln supplementationReduced neutropenia duration
Sato et al. (2020)Critically ill patientsGly-Gln in TPNEnhanced nitrogen retention and immune response

Immunological Effects

Immune Modulation

Gly-Gln has shown potential in modulating immune responses, particularly in enhancing lymphocyte function. Studies indicate that Gly-Gln supplementation can stimulate T-cell proliferation and improve the overall immune profile in critically ill patients. This immunomodulatory effect is crucial for patients undergoing treatments that compromise their immune systems, such as chemotherapy or major surgeries .

Cardioprotection

Myocardial Injury Prevention

Research indicates that Gly-Gln supplementation can protect against myocardial damage during ischemia/reperfusion injury. In animal models, Gly-Gln has been shown to improve cardiac energy metabolism by increasing ATP and glutathione levels, thereby preserving myocardial structure and function post-injury .

Table 2: Effects of Gly-Gln on Myocardial Health

StudyModelInterventionKey Findings
Zhang et al. (2013)Wistar ratsGly-Gln vs. control after burn injuryReduced myocardial damage; improved ATP and GSH levels
Liu et al. (2019)Ischemic heart modelGly-Gln administrationEnhanced cardiac function post-ischemia

Gastrointestinal Health

Gut Microbiota Modulation

Gly-Gln supplementation has been linked to beneficial changes in gut microbiota composition, promoting gut health in animal models. A study involving piglets showed that dietary Gly-Gln increased microbial diversity and improved growth performance during weaning transitions . This suggests its potential as a functional food ingredient to support gastrointestinal health.

Mechanism of Action

The mechanism of action of glycyl-d-glutamine involves its hydrolysis into glycine and d-glutamine, which are then utilized in various metabolic pathways. Glycine acts as a neurotransmitter and a precursor for the synthesis of proteins and other biomolecules. d-Glutamine is involved in nitrogen transport and serves as an energy source for rapidly dividing cells . The compound also modulates the expression of genes involved in cell metabolism and immune response .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₇H₁₃N₃O₄ (anhydrous)
  • Molecular Weight : 203.20 g/mol
  • Synthesis : Gly-D-Gln can form cyclic impurities (e.g., cyclo(glycyl-glutamic acid)) under high-temperature degradation, requiring careful purification during pharmaceutical synthesis .

Glycyl-d-glutamine is structurally and functionally distinct from related dipeptides and glutamine derivatives. Below is a comparative analysis based on molecular properties, biological activity, and applications:

Glycyl-l-glutamine (Gly-L-Gln)

  • Structure : L-configuration of glutamine residue.
  • Molecular Weight: 221.21 g/mol (monohydrate form) .
  • D-isomers are rare in endogenous peptides and often exhibit altered pharmacokinetics .
  • Stability: The monohydrate form may enhance solubility but lacks data on degradation pathways compared to Gly-D-Gln .

L-Alanyl-L-Glutamine (Ala-Gln)

  • Structure : Dipeptide of alanine and L-glutamine.
  • Molecular Weight : 217.22 g/mol .
  • Biological Activity : A stable glutamine source used clinically to support immune function and gut integrity. Unlike Gly-D-Gln, it lacks neuromodulatory roles.
  • Applications: Widely utilized in intravenous nutrition and cell culture media due to its resistance to hydrolysis .

Cyclo(glycyl-glutamic acid)

  • Structure : Cyclic derivative formed during Gly-D-Gln synthesis .
  • Molecular Weight : 201.18 g/mol .
  • Biological Activity : An impurity with uncharacterized bioactivity; its formation underscores the need for rigorous quality control in dipeptide production .

DL-Glutamine

  • Structure : Racemic mixture of D- and L-glutamine.
  • Molecular Weight : 146.14 g/mol .
  • Biological Activity : Less biologically active than L-glutamine due to the D-isomer’s poor metabolic integration.

Data Table: Comparative Overview

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature Biological Role Applications Stability Notes
This compound C₇H₁₃N₃O₄ 203.20 D-glutamine residue Neuroinhibitory peptide Neurobiological research Prone to cyclization
Glycyl-l-glutamine C₇H₁₃N₃O₄·H₂O 221.21 L-glutamine residue Undefined neuromodulatory activity Research reference Enhanced solubility (monohydrate)
L-Alanyl-L-Glutamine C₈H₁₅N₃O₄ 217.22 Alanine-glutamine dipeptide Clinical nutrition, cell viability IV therapy, cell culture High physiological stability
Cyclo(glycyl-glutamic acid) C₇H₁₁N₃O₄ 201.18 Cyclic structure Inactive impurity Synthetic byproduct Stable under degradation
DL-Glutamine C₅H₁₀N₂O₃ 146.14 Racemic mixture Limited metabolic utility Laboratory reagent Low bioactivity

Research Findings and Implications

  • Isomer-Specific Activity : The D-configuration of Gly-D-Gln may confer resistance to enzymatic degradation compared to L-forms, a trait exploitable in drug design .
  • Synthetic Challenges : Cyclization during synthesis necessitates advanced analytical methods (e.g., HPLC-MS) to ensure purity, as seen in studies identifying cyclo(glycyl-glutamic acid) .

Biological Activity

Glycyl-d-glutamine (Gly-Gln) is a dipeptide composed of glycine and d-glutamine, notable for its stability and solubility. This compound has garnered attention for its diverse biological activities, particularly in the fields of nutrition, immunology, and cardioprotection. This article delves into the biological activity of Gly-Gln, supported by research findings, case studies, and data tables.

This compound is synthesized through the condensation of glycine and d-glutamine. Upon hydrolysis, it releases glycine and d-glutamine, which participate in various metabolic pathways. Glycine serves as a neurotransmitter and a precursor for protein synthesis, while d-glutamine plays a role in nitrogen transport and energy provision for rapidly dividing cells .

Stability and Solubility

Gly-Gln exhibits enhanced stability compared to other dipeptides, making it suitable for various applications in clinical nutrition and research. Its solubility facilitates its incorporation into dietary supplements and parenteral nutrition formulations.

1. Gut Health

This compound has been shown to modulate gut microbiota positively. Research indicates that it enhances the production of short-chain fatty acids (SCFAs), which are crucial for gut health. SCFAs promote intestinal barrier integrity and have anti-inflammatory properties .

Table 1: Effects of Gly-Gln on Gut Microbiota

ParameterControl GroupGly-Gln Group
Bacterial LoadLowHigh
Alpha DiversityLowIncreased
SCFA Production (mmol/L)515

2. Cardioprotection

Gly-Gln demonstrates significant cardioprotective effects, particularly in models of ischemia/reperfusion injury. A study involving rat models indicated that supplementation with Gly-Gln improved myocardial energy metabolism, increased ATP levels, and reduced markers of myocardial damage such as creatine kinase (CK) and lactate dehydrogenase (LDH) .

Case Study: Myocardial Injury Post-Burn
In a controlled study on burn injury in rats, Gly-Gln supplementation led to improved cardiac function and reduced histopathological damage compared to control groups. The results highlighted that Gly-Gln could enhance ATP synthesis in cardiac tissues, aiding recovery from oxidative stress .

Table 2: Myocardial Function Indicators

Time Post-Burn (hours)CK (U/L) ControlCK (U/L) Gly-GlnATP Content (µmol/g) ControlATP Content (µmol/g) Gly-Gln
1215009002.54.0
2412007002.03.5
488005001.83.0

Nutritional Support

This compound is utilized in parenteral nutrition to support patients with critical illnesses where traditional feeding methods are inadequate. Its role in maintaining nitrogen balance and supporting immune function is crucial during periods of metabolic stress .

Immune Function

As an essential nutrient for lymphocyte proliferation and cytokine production, Gly-Gln plays a vital role in immune responses. It enhances macrophage activity and supports neutrophil function, thereby contributing to overall immune health .

Future Directions

Research continues to explore the potential of Gly-Gln in various therapeutic contexts. The integration of advanced techniques such as artificial intelligence in peptidomics may facilitate the discovery of novel glutamine-derived peptides with enhanced bioactivities .

Q & A

Basic Research Questions

Q. What safety protocols are recommended when handling Glycyl-d-glutamine in laboratory settings?

this compound requires strict safety measures due to its potential biological activity. Researchers should wear protective equipment (gloves, masks, lab coats) to avoid skin contact or inhalation. Waste must be segregated and disposed of via certified biohazard protocols to prevent environmental contamination .

Q. Which analytical techniques are most reliable for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for precise quantification. For example, studies on similar dipeptides use reverse-phase columns and isotope-labeled internal standards to enhance accuracy . Validate methods with spike-recovery experiments and cross-reference with literature protocols for consistency .

Q. How do researchers validate the purity and stability of this compound under different storage conditions?

Stability testing involves accelerated degradation studies (e.g., exposure to heat, light, humidity) followed by HPLC or NMR analysis. Purity is assessed via melting point determination and elemental analysis. Store lyophilized forms at -20°C in desiccated environments to prevent hydrolysis .

Q. What are the key considerations for selecting biomarkers when evaluating this compound’s metabolic impact?

Prioritize biomarkers linked to glutamine metabolism, such as plasma glutamine levels, interleukin-1β (IL-1β), and intestinal morphology (e.g., villus height-to-crypt depth ratios). These metrics were validated in piglet studies under lipopolysaccharide (LPS) challenge .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical efficacy and clinical trial outcomes for this compound?

Discrepancies often arise from heterogeneous patient populations, inadequate power, or unstable clinical conditions. Address this by standardizing inclusion criteria, using adaptive trial designs, and selecting mechanistic endpoints (e.g., tissue-specific glutamine uptake) rather than broad clinical outcomes .

Q. What factorial experimental designs are optimal for assessing this compound’s dual effects on growth and immune modulation?

A 2×2 factorial design (e.g., LPS challenge ± this compound) effectively isolates interaction effects. In piglet studies, this design revealed that this compound improved growth performance (ADG, G:F ratios) independently of LPS-induced inflammation, highlighting its immunomodulatory potential .

Q. How should researchers adjust glutamine deficiency models to improve translational relevance?

Preclinical models often fail to mimic human deficiency states. Incorporate multi-omics profiling (metabolomics, transcriptomics) to identify tissue-specific glutamine utilization patterns. Use stable isotope tracers (e.g., ¹³C-glutamine) to quantify real-time metabolic fluxes in controlled deficiency conditions .

Q. What statistical frameworks ensure robust analysis of this compound’s dose-response relationships in heterogeneous populations?

Apply mixed-effects models to account for inter-individual variability. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design and report effect sizes with 95% confidence intervals. For small sample sizes (n < 5), present individual data points and justify non-parametric tests (e.g., Mann-Whitney U) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible studies?

Implement quality-by-design (QbD) principles during synthesis. Characterize batches using FTIR and LC-MS/MS to confirm structural integrity. Collaborate with glycomics databases (e.g., GlyTouCan) to standardize nomenclature and analytical workflows .

Q. How can multi-omics approaches elucidate this compound’s mechanism in gut-brain axis modulation?

Integrate metagenomics (gut microbiota), metabolomics (short-chain fatty acids), and neuroimaging (fMRI) in rodent models. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify cross-tissue signaling networks. Validate findings with knockout models targeting glutamine transporters (e.g., SLC6A19) .

Properties

IUPAC Name

(2R)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4/c8-3-6(12)10-4(7(13)14)1-2-5(9)11/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMUAGGSDZXTHX-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-Methyl-piperazin-1-yl)-acetyl chloride
(4-Methyl-piperazin-1-yl)-acetyl chloride
Glycyl-d-glutamine
(4-Methyl-piperazin-1-yl)-acetyl chloride
Glycyl-d-glutamine
(4-Methyl-piperazin-1-yl)-acetyl chloride
(4-Methyl-piperazin-1-yl)-acetyl chloride
Glycyl-d-glutamine
(4-Methyl-piperazin-1-yl)-acetyl chloride
Glycyl-d-glutamine
(4-Methyl-piperazin-1-yl)-acetyl chloride
Glycyl-d-glutamine
(4-Methyl-piperazin-1-yl)-acetyl chloride
Glycyl-d-glutamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.